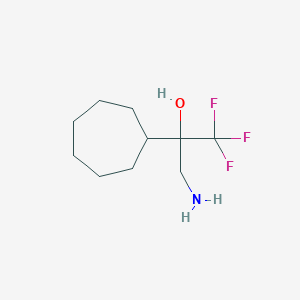

3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol

Description

Properties

Molecular Formula |

C10H18F3NO |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

3-amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C10H18F3NO/c11-10(12,13)9(15,7-14)8-5-3-1-2-4-6-8/h8,15H,1-7,14H2 |

InChI Key |

UOYZADVKYDKRQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(CN)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Trifluoropropan-2-one Derivatives

One of the most common approaches involves starting from trifluoropropan-2-one (or its derivatives), followed by reduction and amino group introduction.

Step 1: Preparation of trifluoropropan-2-one

This intermediate can be synthesized via fluorination of appropriate precursors such as 2-propanone derivatives, using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.Step 2: Reduction to trifluoropropan-2-ol

Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) is employed to reduce trifluoropropan-2-one to trifluoropropan-2-ol, with yields approaching 99% under optimized conditions (reaction at 0°C to room temperature over 2 hours).Step 3: Introduction of amino group at the appropriate position

Amination can be achieved via nucleophilic substitution or reductive amination, often utilizing ammonia or primary amines under catalytic conditions to afford the amino alcohol.

Trifluoropropan-2-one → (LiAlH4, THF) → Trifluoropropan-2-ol → (Amination) → 3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol

Cycloalkyl Group Introduction

The cycloheptyl group is typically introduced via nucleophilic substitution or cycloalkylation reactions on the precursor molecules, often utilizing cycloheptyl halides or related derivatives. This step is crucial for attaching the cycloalkyl moiety to the trifluorinated backbone.

Synthesis via Fluorinated Intermediates

Using 1,1,1-Trifluoropropan-2-ol as a Building Block

Research indicates that 1,1,1-trifluoropropan-2-ol can be synthesized from trifluoropropan-2-one through reduction, as described above, and then functionalized further.

Method:

Starting from trifluoropropan-2-one, reduction with LiAlH4 yields trifluoropropan-2-ol. This intermediate can then undergo nucleophilic substitution with cycloheptyl halides or via a cycloalkyl Grignard reagent to incorporate the cycloheptyl group.Advantages:

This route allows for modular synthesis, enabling the variation of the cycloalkyl group and optimizing yields.

Alternative Route: Fluorination of Cycloheptyl Precursors

- Cycloheptyl derivatives can be fluorinated at specific positions using reagents like DAST, leading to cycloheptyl trifluoromethyl compounds, which are then converted into the target amino alcohol via nucleophilic substitution and subsequent amino functionalization.

Amino Functionalization

The amino group at the 3-position can be introduced via reductive amination of ketone or aldehyde intermediates or through direct amination of the corresponding halides.

Reductive amination involves reacting the intermediate with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen with a catalyst.

Direct amination can be achieved through nucleophilic substitution of suitable leaving groups (e.g., halides) with ammonia under pressure.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Trifluoropropan-2-one | LiAlH4, THF | 0°C to RT, 2h | ~99% | Reduction to trifluoropropan-2-ol |

| 2 | Trifluoropropan-2-ol | Cycloheptyl halide | Nucleophilic substitution | Variable | Cycloalkyl group attachment |

| 3 | Cycloheptyl derivatives | DAST, fluorinating reagents | - | Moderate | Fluorination of cycloheptyl precursors |

| 4 | Intermediates | Reductive amination | Catalytic conditions | High | Amino group installation |

Research Discoveries and Advances

Recent research emphasizes the development of efficient fluorination techniques to improve yields and selectivity, notably:

Use of DAST and related reagents for regioselective fluorination of cycloalkyl compounds.

Optimization of reduction conditions with LiAlH4 to minimize side reactions and maximize yield.

Modular synthesis strategies allowing for structural variation of the cycloalkyl group, facilitating the development of analogs for pharmaceutical applications.

Chemical Reactions Analysis

3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its unique structural properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

The biological and physicochemical properties of trifluoropropanol derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Key Observations :

- CETP Inhibition: Compound 2 (a structurally complex analog) exhibits potent CETP inhibition (IC₅₀ = 37 nM) due to its ability to block the protein’s lipid tunnel via hydrogen bonds and hydrophobic interactions .

- Solubility : Smaller substituents (e.g., cyclopropyl in ) likely improve aqueous solubility compared to bulkier groups like cycloheptyl. TFIP (1,1,1-trifluoropropan-2-ol) shows concentration-dependent water miscibility, with CF₃ groups inducing hydrophobic clustering at higher concentrations .

- Synthetic Accessibility: Amino-trifluoropropanol derivatives (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride ) are commercially available, suggesting feasible synthetic routes for the cycloheptyl analog.

Physicochemical Properties

- Hydrogen Bonding: The amino group (-NH₂) may form stronger hydrogen bonds than dimethylamino (-N(CH₃)₂), influencing target binding .

- Steric Effects : The bulky cycloheptyl group could hinder binding in some protein pockets but improve selectivity in others.

Biological Activity

3-Amino-2-cycloheptyl-1,1,1-trifluoropropan-2-ol (CAS Number: 1555897-93-2) is a fluorinated compound with significant potential in medicinal chemistry. Its unique structural features, including a cycloheptyl group and a trifluoromethyl moiety, contribute to its biological activity and reactivity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

The molecular formula for this compound is , with a molecular weight of approximately 211.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.23 g/mol |

| Unique Features | Cycloheptyl group; Trifluoromethyl moiety |

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with various proteins involved in biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors due to its structural properties.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems or protecting neurons from oxidative stress. This area requires further investigation to establish definitive effects.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:

- Inhibition of PLK4 : A study demonstrated that small molecule inhibitors targeting PLK4 could effectively block centrosome duplication in cancer cells. This suggests that similar fluorinated compounds might share this mechanism of action.

- Synthesis and Characterization : Various synthetic routes have been explored for creating trifluoromethylated amines. These methods often yield compounds with enhanced biological activities due to their unique structural characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.